Cas no 80617-48-7 (Benzamide, 3,4,5-triethoxy-N-[[(4-methylphenyl)amino]thioxomethyl]-)

Benzamide, 3,4,5-triethoxy-N-[[(4-methylphenyl)amino]thioxomethyl]- structure
80617-48-7 structure
Product name:Benzamide, 3,4,5-triethoxy-N-[[(4-methylphenyl)amino]thioxomethyl]-
CAS No:80617-48-7
MF:C21H26N2O4S
MW:402.50714
CID:705318
PubChem ID:1048202

Benzamide, 3,4,5-triethoxy-N-[[(4-methylphenyl)amino]thioxomethyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3,4,5-triethoxy-N-[[(4-methylphenyl)amino]thioxomethyl]-
    • 3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide
    • 80617-48-7
    • Oprea1_759359
    • AB00107794-01
    • DTXSID70359956
    • AKOS003230764
    • 3,4,5-triethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
    • STK027572
    • Inchi: InChI=1S/C21H26N2O4S/c1-5-25-17-12-15(13-18(26-6-2)19(17)27-7-3)20(24)23-21(28)22-16-10-8-14(4)9-11-16/h8-13H,5-7H2,1-4H3,(H2,22,23,24,28)
    • InChI Key: MXWSCBWGGQPYEV-UHFFFAOYSA-N
    • SMILES: CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=C(C=C2)C

Computed Properties

  • Exact Mass: 402.16132849g/mol
  • Monoisotopic Mass: 402.16132849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 481
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101Ų
  • XLogP3: 4.9

Benzamide, 3,4,5-triethoxy-N-[[(4-methylphenyl)amino]thioxomethyl]- Related Literature

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